N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide
Description
Properties
Molecular Formula |
C18H18IN3O3 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-benzyl-4-[2-(2-iodobenzoyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C18H18IN3O3/c19-15-9-5-4-8-14(15)18(25)22-21-17(24)11-10-16(23)20-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,23)(H,21,24)(H,22,25) |
InChI Key |
XLDYVIALROBOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Iodobenzoyl Hydrazide
Reagents and Conditions:
| Component | Purpose |
|---|---|
| 2-Iodobenzoic acid | Starting material |
| Hydrazine hydrate | Nucleophile for hydrazide formation |
| Coupling agent | EDCI/HOBt or DCC (for activation of carboxylic acid) |
| Solvent | THF or DMF |
Procedure:
- Activation: React 2-iodobenzoic acid with a coupling agent (e.g., EDCI/HOBt) to form an active ester.
- Hydrazide Formation: Treat the activated ester with hydrazine hydrate to yield 2-iodobenzoyl hydrazide.
Key Considerations:
Step 2: Hydrazone Condensation with Benzylamine Derivative
Reagents and Conditions:
| Component | Purpose |
|---|---|
| 2-Iodobenzoyl hydrazide | Electrophile for hydrazone formation |
| Benzylamine derivative | Nucleophile (e.g., benzylamine or protected amines) |
| Acid catalyst | Acetic acid or HCl (to facilitate imine formation) |
Procedure:
- Condensation: React 2-iodobenzoyl hydrazide with a benzylamine derivative under acidic conditions to form the hydrazone linkage.
- Workup: Neutralize the reaction mixture, extract with ethyl acetate, and dry over MgSO₄.
Yield Optimization:
- Use azeotropic solvents (e.g., ethanol) to drive condensation to completion.
- Monitor progress via TLC or HPLC.
This approach combines hydrazone formation and benzyl group introduction in a single step, inspired by methods from CN111484444A.
Key Steps
Simultaneous Hydrazone and Alkylation:
Butanamide Installation:
Advantages:
Alternative Route: Reductive Amination and Hydrazide Coupling
This method employs reductive amination for benzyl group installation, followed by hydrazide coupling.
Step 1: Reductive Amination
Reagents and Conditions:
| Component | Purpose |
|---|---|
| 4-Oxobutanamide | Aldehyde precursor |
| Benzylamine | Amine for reductive amination |
| Sodium cyanoborohydride | Reducing agent |
Procedure:
Step 2: Hydrazide Coupling
Reagents and Conditions:
| Component | Purpose |
|---|---|
| N-Benzyl-4-hydrazino-4-oxobutanamide | Intermediate from Step 1 |
| 2-Iodobenzoyl chloride | Electrophile for hydrazone formation |
Procedure:
- Coupling: React the hydrazide intermediate with 2-iodobenzoyl chloride in dichloromethane.
- Workup: Neutralize with sodium bicarbonate, extract, and recrystallize.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Stepwise Hydrazone | High purity, well-characterized intermediates | Multiple steps; potential for side reactions |
| One-Pot Alkylation | Reduced steps; cost-effective | Lower yields; solvent dependency |
| Reductive Amination | Mild conditions; scalable | Limited functional group tolerance |
Key Challenges and Solutions
Stability of Iodobenzoyl Derivatives
Selectivity in Hydrazone Formation
- Problem: Competing reactions (e.g., amide hydrolysis).
- Solution: Employ acid catalysts (e.g., HCl) to direct electrophilic attack.
Data Tables: Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium azide in dimethylformamide at 80°C.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives
Scientific Research Applications
N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N-benzyl-3-[N’-(2-iodobenzoyl)hydrazinecarbonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of hydrazino-oxobutanamide derivatives. Below is a detailed comparison with structurally similar compounds, focusing on substituents, spectral characteristics, and synthetic pathways.
Structural Features and Molecular Properties
Key Observations:
- Iodine vs.
- Benzyl vs. Ethoxy/Chloroaryl : The benzyl group enhances lipophilicity, whereas ethoxy or chloroaryl groups balance solubility and reactivity .
- Hydrazine Modifications : Cyclohexylidene () and propenylidene () substituents alter tautomerism and stability compared to the simpler hydrazine in .
Spectral Characteristics
Infrared (IR) Spectroscopy:
- Target Compound : Expected C=O stretches at ~1660–1680 cm⁻¹ (oxobutanamide and benzoyl groups) and N-H stretches at ~3150–3300 cm⁻¹. Absence of C=S bands (unlike thioamide analogs in ) confirms the hydrazine-carboxamide structure .
- Analogs :
¹H-NMR and ¹³C-NMR:
Implications of Structural Differences
- Bioactivity : Iodine’s polarizability may enhance binding to electron-rich biological targets (e.g., enzymes or receptors) compared to chlorine or ethoxy groups .
- Solubility : Ethoxy and simpler hydrazine analogs () exhibit higher aqueous solubility than iodinated or bulky derivatives .
- Stability : Cyclohexylidene and propenylidene groups () introduce steric protection against hydrolysis compared to the target compound .
Biological Activity
N-benzyl-4-{2-[(2-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide, with the CAS number 355437-32-0, is a complex organic compound known for its potential biological activities. The compound features a benzyl group, an iodobenzoyl moiety, and a hydrazinecarbonyl linkage, which may contribute to its pharmacological properties.
- Molecular Formula : C18H18IN3O3
- Molecular Weight : 451.26 g/mol
- IUPAC Name : N-benzyl-4-[2-(2-iodobenzoyl)hydrazinyl]-4-oxobutanamide
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer properties, antioxidant potential, and interactions with various biological targets.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast) | 6.40 ± 0.26 | Doxorubicin | 9.18 ± 1.12 |
| A-549 (Lung) | 22.09 | Doxorubicin | 15.06 ± 1.08 |
The compound demonstrated promising cytotoxicity against both MCF-7 and A-549 cell lines, indicating its potential as an anticancer agent .
The proposed mechanism for the anticancer activity of this compound involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in tumor cells.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells .
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of various hydrazone derivatives, including this compound. The study highlighted:
- High yields in the synthesis process.
- Strong binding affinity to specific pharmacological targets.
- Enhanced cytotoxicity compared to standard chemotherapeutic agents .
Molecular Docking Studies
Molecular docking studies indicated that this compound binds effectively to key proteins involved in cancer progression, suggesting a rationale for its observed biological activities. These interactions were compared favorably against known drugs, reinforcing the compound's potential as a lead candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
